molecular formula C17H17BrF3N7O2S B607868 4-(((5-Bromo-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide CAS No. 2361659-62-1

4-(((5-Bromo-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide

Cat. No. B607868
M. Wt: 520.3292
InChI Key: FFPHMUIGESPOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK8612 is a potent and highly selective TBK1 inhibitor. GSK8612 inhibited recombinant TBK1 with an average pIC50 of 6.8 in a biochemical functional assay. In THP1 cells, GSK8612 was able to inhibit secretion of interferon beta (IFNβ) in response to dsDNA and cGAMP, the natural ligand for STING. GSK8612 is a TBK1 small molecule inhibitor displaying an excellent selectivity profile and therefore represents an ideal probe to further dissect the biology of TBK1 in models of immunity, neuroinflammation, obesity, or cancer.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which exhibited properties useful for photodynamic therapy, an alternative treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial Activity : Another research synthesized 5–bromo–2-chloropyrimidin-4-amine derivatives, finding that compounds like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide showed significant antimicrobial activity against various bacterial and fungal strains (Ranganatha et al., 2018).

  • Anti-Inflammatory and Anticancer Potential : A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, with evaluations indicating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties (Küçükgüzel et al., 2013).

  • Antitumor Activity : Research on various benzenesulfonamide derivatives, such as sulfaphenazole, has indicated promising antitumor activities, with some compounds being more effective than reference drugs like doxorubicin (Alqasoumi et al., 2009).

  • Photocatalytic Applications : A study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, investigating their photophysical and photochemical properties for potential photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

  • Mild Steel Corrosion Inhibition : An azopyrazole-benzenesulfonamide derivative was studied as a corrosion inhibitor for mild steel in acidic environments, showing high inhibition efficiency and potential for industrial applications (Mostfa et al., 2020).

properties

IUPAC Name

4-[[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3N7O2S/c1-10-14(8-28(27-10)9-17(19,20)21)25-16-24-7-13(18)15(26-16)23-6-11-2-4-12(5-3-11)31(22,29)30/h2-5,7-8H,6,9H2,1H3,(H2,22,29,30)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPHMUIGESPOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((5-Bromo-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide

Citations

For This Compound
2
Citations
DH Drewry, JK Annor-Gyamfi, CI Wells… - Journal of Medicinal …, 2021 - ACS Publications
The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs. Because the pyrimidine hinge-binding motif is accommodated by …
Number of citations: 17 pubs.acs.org
D Drewry, JK Annor-Gyamfi, C Wells, JE Pickett… - 2021 - chemrxiv.org
In our manuscript we outline an approach in which we convert a promiscuous pyrimidine scaffold into narrowly selective, cell-active chemical leads for several understudied kinases, …
Number of citations: 4 chemrxiv.org

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